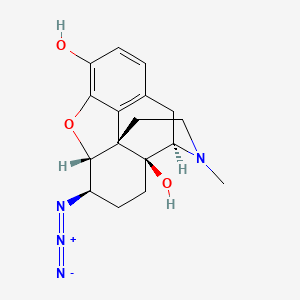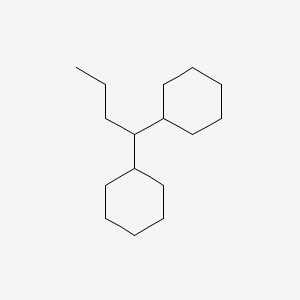![molecular formula C11H21NS B13955990 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Isopropyl-6-azaspiro[34]octan-2-yl)methanethiol is an organic compound with the molecular formula C11H21NS It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-isopropyl-6-azaspiro[3.4]octan-2-one with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group attached to the thiol group.
Uniqueness
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to its spiro structure and the presence of both an isopropyl group and a methanethiol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H21NS |
|---|---|
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-9(2)12-4-3-11(8-12)5-10(6-11)7-13/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
VOOGEALHTAJIIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CC(C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
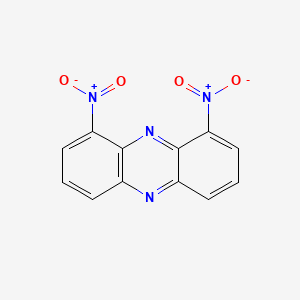
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
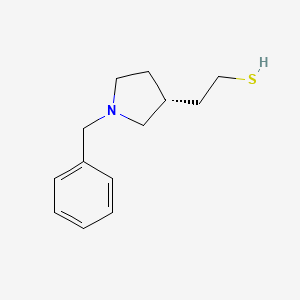


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
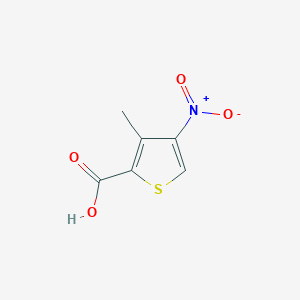
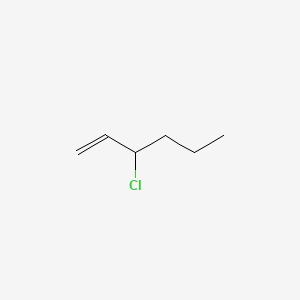
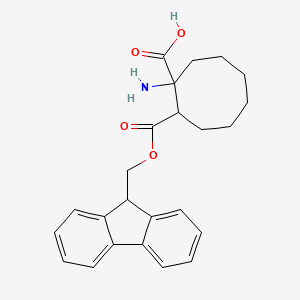
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)

